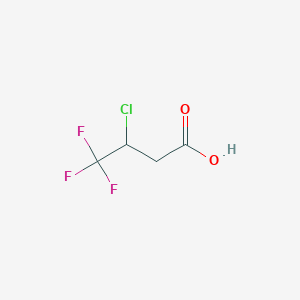
3-Chloro-4,4,4-trifluorobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4,4,4-trifluorobutanoic acid is an organic compound with the molecular formula C4H4ClF3O2. It is a derivative of butanoic acid, where the hydrogen atoms on the fourth carbon are replaced by three fluorine atoms and one chlorine atom. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,4,4-trifluorobutanoic acid typically involves the chlorination and fluorination of butanoic acid derivatives. One common method includes the reaction of 3-chlorobutanoyl chloride with hydrogen fluoride in the presence of a catalyst. The reaction conditions often require low temperatures and controlled environments to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is extracted. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize yield and purity. The use of advanced catalysts and purification techniques ensures that the final product meets industrial standards.
化学反应分析
Types of Reactions
3-Chloro-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-hydroxy-4,4,4-trifluorobutanoic acid.
Oxidation: Formation of 3-chloro-4,4,4-trifluorobutanone.
Reduction: Formation of 3-chloro-4,4,4-trifluorobutanol.
科学研究应用
3-Chloro-4,4,4-trifluorobutanoic acid is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the study of enzyme interactions and metabolic pathways involving halogenated compounds.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioactivity.
Industry: Used in the production of agrochemicals, polymers, and specialty chemicals due to its unique reactivity and stability.
作用机制
The mechanism of action of 3-Chloro-4,4,4-trifluorobutanoic acid involves its interaction with various molecular targets. The presence of fluorine atoms enhances its lipophilicity, allowing it to easily penetrate biological membranes. The chlorine atom can participate in nucleophilic substitution reactions, making the compound reactive towards various biological molecules. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular functions.
相似化合物的比较
Similar Compounds
4,4,4-Trifluorobutanoic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chloro-4-fluorobutanoic acid: Contains fewer fluorine atoms, resulting in different chemical properties and reactivity.
3,3,3-Trifluoropropanoic acid: Shorter carbon chain, leading to different physical and chemical characteristics.
Uniqueness
3-Chloro-4,4,4-trifluorobutanoic acid is unique due to the combination of chlorine and multiple fluorine atoms, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring specific chemical transformations and properties.
属性
IUPAC Name |
3-chloro-4,4,4-trifluorobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3O2/c5-2(1-3(9)10)4(6,7)8/h2H,1H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMGUJZUSKJHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2932252.png)
![3-Cyclohexylimidazo[1,5-a]pyridine](/img/structure/B2932254.png)
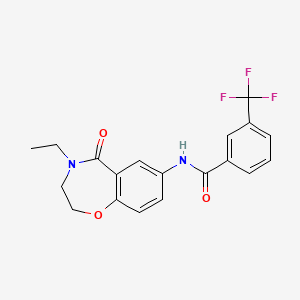
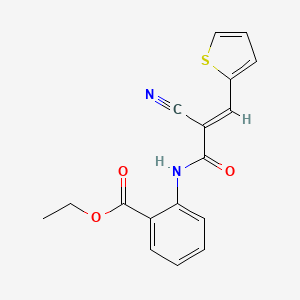
![8-(3-Imidazolylpropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2932258.png)
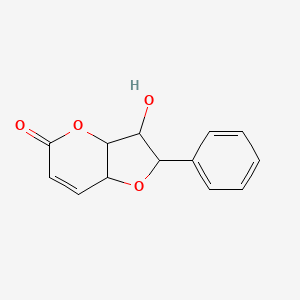
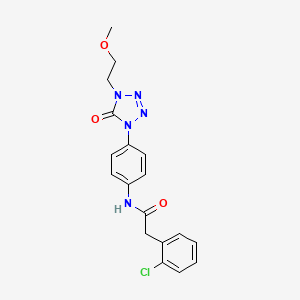
![3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2932263.png)
![(2E)-2-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2932265.png)
![N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2932266.png)
![4-acetyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2932270.png)
![ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate](/img/structure/B2932271.png)
![2-bromo-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2932272.png)
![4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2932273.png)
